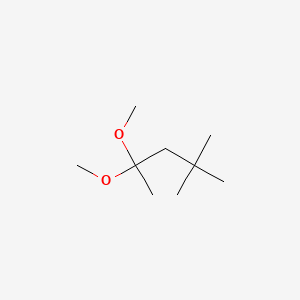![molecular formula C27H33NO2Si B6175935 (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine CAS No. 150456-17-0](/img/no-structure.png)
(2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine, also known as 2S3R-3-benzyloxy-2-{[(TBDPS)oxy]methyl}azetidine, is a synthetic compound that has been used in laboratory experiments for a variety of research applications. It has been studied for its potential use in drug development and as a tool for studying biochemical and physiological processes.
Applications De Recherche Scientifique
(2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neuronal transmission. It has also been used in studies of the structure-activity relationships of synthetic compounds related to (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine. Additionally, it has been used in studies of the effects of various drugs on the central nervous system.
Mécanisme D'action
The mechanism of action of (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, which is an enzyme involved in the regulation of neuronal transmission. Inhibition of this enzyme can lead to an increase in the amount of acetylcholine in the synaptic cleft, which can lead to an increase in neuronal activity.
Biochemical and Physiological Effects
The effects of (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine on biochemical and physiological processes are not fully understood. However, it is believed to have a variety of effects, including an increase in acetylcholine levels, which can lead to an increase in neuronal activity. Additionally, it has been suggested that it may have an effect on the metabolism of other neurotransmitters, such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine in laboratory experiments has several advantages. It is a relatively simple compound to synthesize and can be prepared in large quantities. Additionally, it is relatively inexpensive and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively short half-life and can be metabolized quickly, which can limit its effectiveness in some experiments.
Orientations Futures
The potential applications of (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine are still being explored. Potential future directions for research include further study of its effects on biochemical and physiological processes, as well as its potential use in drug development. Additionally, further research into the structure-activity relationships of related compounds may provide insight into the mechanism of action of (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine. Finally, further research into the synthesis of related compounds may lead to the development of more efficient and cost-effective methods for the production of (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine.
Méthodes De Synthèse
(2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine can be synthesized via a two-step process. First, a reaction between benzyl bromide and 2-chloro-3-methylazetidine in the presence of a base yields the desired compound. The second step involves the deprotection of the TBDPS group to yield the final product. This synthesis method has been used for the production of other compounds related to (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine, such as (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidineloxy-2-{[(TBDPS)oxy]methyl}azetidine hydrochloride.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine involves the protection of the amine group, followed by the addition of the benzyloxy group and the tert-butyldiphenylsilyl group. The azetidine ring is then formed through a cyclization reaction, followed by deprotection of the amine group and the tert-butyldiphenylsilyl group.", "Starting Materials": [ "2-aminobutanol", "benzyl chloride", "tert-butyldiphenylsilyl chloride", "sodium hydride", "2-bromoacetaldehyde diethyl acetal", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "toluene" ], "Reaction": [ "Protection of the amine group with tert-butyldiphenylsilyl chloride and sodium hydride in dichloromethane", "Addition of the benzyloxy group with benzyl chloride and sodium hydride in dichloromethane", "Addition of the tert-butyldiphenylsilyl group with tert-butyldiphenylsilyl chloride and sodium hydride in dichloromethane", "Cyclization of the protected amine, benzyloxy, and tert-butyldiphenylsilyl groups with 2-bromoacetaldehyde diethyl acetal and acetic acid in toluene", "Deprotection of the amine group with hydrochloric acid in diethyl ether", "Deprotection of the tert-butyldiphenylsilyl group with sodium hydroxide in water" ] } | |
Numéro CAS |
150456-17-0 |
Nom du produit |
(2S,3R)-3-(benzyloxy)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}azetidine |
Formule moléculaire |
C27H33NO2Si |
Poids moléculaire |
431.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



